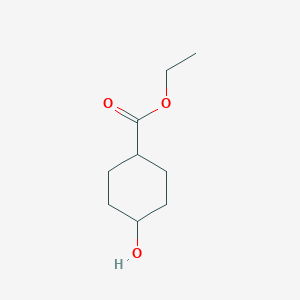
Ethyl 4-hydroxycyclohexanecarboxylate
Cat. No. B104090
Key on ui cas rn:
17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889718B2
Procedure details


Ethyl 4-hydroxycyclohexanecarboxylate (3.44 g, 20.0 mmol) was dissolved in DMF (7 mL), and imidazole (3.40 g, 50.0 mmol) and tert-butyldimethylsilyl chloride (3.62 g, 24 mmol) were added thereto, followed by stirring overnight at room temperature. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1) to afford ethyl 4-(tert-butyldimethylsilyloxy)cyclohexane-carboxylate (5.73 g, 100%).





Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.N1C=CN=C1.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19].O>CN(C=O)C>[Si:18]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.44 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCC(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
3.62 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.73 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
